molecular formula C27H43NO3 B2403323 Yubeinine CAS No. 157478-01-8

Yubeinine

Cat. No.: B2403323
CAS No.: 157478-01-8
M. Wt: 429.645
InChI Key: IQDIERHFZVCNRZ-UUSLGJCMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Yubeinine is typically extracted from the bulbs of Fritillaria pallidiflora using various chromatographic techniques. The extraction process involves the use of solvents such as methanol and water, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Fritillaria pallidiflora bulbs. The process includes drying the bulbs, grinding them into a fine powder, and then using solvent extraction methods to isolate the alkaloid. The extracted compound is further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Yubeinine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions of this compound can be carried out using reagents such as sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Yubeinine exerts its effects primarily through its interaction with smooth muscle cells in the trachea. It acts as a tracheal relaxant by inhibiting the contraction of smooth muscle cells, leading to relaxation of the trachea. The molecular targets involved include calcium channels and muscarinic receptors, which play a crucial role in regulating muscle contraction .

Comparison with Similar Compounds

Yubeinine is unique among isosteroidal alkaloids due to its specific tracheal relaxant effects. Similar compounds include:

This compound stands out due to its specific molecular structure and the unique combination of pharmacological effects it offers.

Properties

IUPAC Name

(10S,20R,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15?,16-,17?,18?,19?,20?,21?,22?,23?,25?,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDIERHFZVCNRZ-UUSLGJCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CC[C@H](C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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